molecular formula C15H25NO4 B2702873 (3S,4S)-4-Cyclopentyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 2248342-81-4

(3S,4S)-4-Cyclopentyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Cat. No.: B2702873
CAS No.: 2248342-81-4
M. Wt: 283.368
InChI Key: BXHXRUYOHJRSRO-NWDGAFQWSA-N
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Description

The compound is a pyrrolidine carboxylic acid derivative . Pyrrolidine is a five-membered ring with one nitrogen atom, and carboxylic acids are organic compounds that contain a carboxyl group (-COOH). The presence of the cyclopentyl group, a five-membered carbon ring, and the isobutyl group, a branched four-carbon group, further add to the complexity of the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, which is a type of secondary amine, along with a carboxylic acid group. The cyclopentyl and isobutyl groups would be attached to the pyrrolidine ring. The exact three-dimensional structure would depend on the stereochemistry at the 3rd and 4th positions of the pyrrolidine ring .


Chemical Reactions Analysis

As a carboxylic acid, this compound could undergo reactions typical of this class of compounds, such as esterification or amide formation. The secondary amine could potentially be protonated under acidic conditions or form a Schiff base under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the carboxylic acid group could contribute to acidity and potential hydrogen bonding. The compound’s solubility would depend on factors like its overall polarity and the solvent used .

Scientific Research Applications

C-H Functionalization and Redox-Annulations

The compound , due to its structural complexity and functionality, could potentially be involved in C-H functionalization processes. An example is the redox-annulations with α,β-unsaturated carbonyl compounds, where cyclic amines like pyrrolidine undergo reactions to form ring-fused pyrrolines, which are then converted to pyrroles or pyrrolidines through oxidation or reduction, respectively (Kang et al., 2015).

Extraction and Equilibrium Studies

Another application might be related to the compound's potential role in extraction and equilibrium studies, where its derivatives could be used as an extractant in the separation of other organic compounds. For instance, the extraction of pyridine-3-carboxylic acid by related compounds demonstrates the importance of understanding the effects of extractant composition and initial acid concentration on extraction efficiency (Kumar & Babu, 2009).

Synthesis of Novel Bicyclic Systems

The compound's framework is conducive to the synthesis of novel bicyclic systems through one-pot condensation, leading to the formation of structures with potential biological activity. Such synthetic strategies are important for creating new molecules for further pharmacological evaluation (Kharchenko et al., 2008).

Directing Groups for sp3 C-H Bond Functionalization

Compounds containing pyrrolidine and similar cyclic amines can act as efficient directing groups for the β-arylation and alkylation of sp3 C-H bonds, a process that is crucial for constructing complex molecules in organic synthesis. The efficacy of these directing groups opens up new avenues for the functionalization of carboxylic acid derivatives (Le et al., 2019).

Antibacterial Activity of Cycloalkylamino Derivatives

The structural motif present in the compound under discussion is similar to those found in molecules that exhibit significant antibacterial activity. Research into derivatives of cycloalkylamino compounds has shown that specific substitutions can greatly enhance both in vitro and in vivo antibacterial efficacy, highlighting the potential for the development of new therapeutic agents (Bouzard et al., 1992).

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied as a potential therapeutic agent .

Properties

IUPAC Name

(3S,4S)-4-cyclopentyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-8-11(10-6-4-5-7-10)12(9-16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHXRUYOHJRSRO-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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